molecular formula C26H25ClF3N3O4S B299231 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

Cat. No. B299231
M. Wt: 568 g/mol
InChI Key: SDUSOGBYFOTIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a transmembrane receptor that is overexpressed in a variety of cancers, including breast, ovarian, and gastric cancers. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HER2-positive cancers.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide is a small molecule inhibitor of the HER2 tyrosine kinase. HER2 is a transmembrane receptor that is overexpressed in HER2-positive cancers and plays a critical role in cancer cell proliferation and survival. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide binds to the ATP-binding pocket of the HER2 tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and physiological effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has been shown to inhibit the proliferation of HER2-positive cancer cells and induce cell death in vitro. In vivo studies have demonstrated that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide inhibits tumor growth and improves survival in mouse models of HER2-positive breast cancer. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has also been shown to inhibit the growth of HER2-positive gastric cancer cells and sensitize these cells to chemotherapy.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide is a potent and selective inhibitor of the HER2 tyrosine kinase and has shown promising results in preclinical studies. However, like all small molecule inhibitors, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has limitations in terms of its pharmacokinetic properties, including poor solubility and bioavailability. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide may have off-target effects that could limit its efficacy and safety in clinical trials.

Future Directions

For the development of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide include the optimization of its pharmacokinetic properties to improve its efficacy and safety in clinical trials. In addition, combination therapies with other targeted agents and chemotherapy may enhance the efficacy of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide in the treatment of HER2-positive cancers. Finally, the identification of biomarkers that predict response to N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide may improve patient selection and clinical outcomes.

Synthesis Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide involves several steps, starting with the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 2-oxo-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate to form the intermediate ethyl 2-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate. This intermediate is then treated with benzenesulfonyl chloride to yield the final product, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has been extensively studied in preclinical models of HER2-positive cancers, including breast, ovarian, and gastric cancers. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide inhibits the proliferation of HER2-positive cancer cells and induces cell death. In vivo studies have demonstrated that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide inhibits tumor growth and improves survival in mouse models of HER2-positive breast cancer.

properties

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

Molecular Formula

C26H25ClF3N3O4S

Molecular Weight

568 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C26H25ClF3N3O4S/c1-37-24-10-6-5-9-23(24)31-13-15-32(16-14-31)25(34)18-33(38(35,36)20-7-3-2-4-8-20)19-11-12-22(27)21(17-19)26(28,29)30/h2-12,17H,13-16,18H2,1H3

InChI Key

SDUSOGBYFOTIAA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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